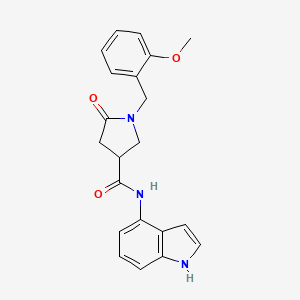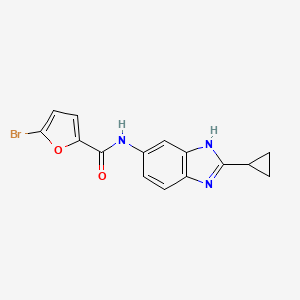![molecular formula C18H18N2OS2 B12165128 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165128.png)
4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a benzothieno-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods may involve the use of sulfur-containing reagents and various 2-halo derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include sulfur-containing reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. These compounds share some biological activities but differ in their specific structures and properties. For example, derivatives of pyrido[2,3-d]pyrimidine exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . The uniqueness of 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C18H18N2OS2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-(2-phenoxyethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18N2OS2/c1-2-6-13(7-3-1)21-10-11-22-17-16-14-8-4-5-9-15(14)23-18(16)20-12-19-17/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
VTUILEIQEBHGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B12165047.png)

![N-(2,5-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12165054.png)
![(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12165060.png)

![Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12165076.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12165099.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12165106.png)

![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B12165123.png)
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B12165125.png)
![N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide](/img/structure/B12165135.png)

